3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of indazoles. This compound is characterized by a fused bicyclic structure that includes a pyrazine and indazole moiety. Its unique structure imparts interesting chemical and biological properties, making it a subject of research in medicinal chemistry and drug development.
The compound can be synthesized through various methods involving different starting materials and reaction conditions. Recent literature has highlighted several synthetic pathways that yield this compound efficiently while maintaining high purity.
3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one is classified as a bicyclic nitrogen-containing heterocycle. It falls under the broader category of indazole derivatives, which are known for their diverse biological activities.
The synthesis of 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one can be achieved through several methodologies:
1. Traceless Solid-Phase Synthesis:
2. Divergent Synthesis:
Technical Details:
The molecular structure of 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one can be represented as follows:
3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one can participate in various chemical reactions due to its reactive functional groups:
Reactions:
Technical Details:
The mechanism by which 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one exerts its effects is primarily related to its interaction with biological targets:
Process:
Experimental studies often involve assays to evaluate the biological activity of this compound against various targets such as cancer cells or pathogens.
3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one has several scientific uses:
Indazole (1H-benzo[d]pyrazole) is a privileged bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring. This scaffold exists in two tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically more stable by ~2.3–4.1 kcal/mol [4]. Medicinal chemists exploit this nucleus due to its:
Table 1: Structural Diversity and Therapeutic Applications of Representative Indazole Derivatives
Compound Name | Core Structure | Key Therapeutic Use | Structural Features |
---|---|---|---|
Axitinib | 3-substituted indazole | Anticancer (VEGFR inhibitor) | N1-methyl, C3-amide linkage |
DY-9760e | 1,3,5-trisubstituted indazole | Cardioprotection (Calmodulin antagonist) | C3-piperazine, C5/C6-dimethoxy, N1-imidazolylmethyl |
Nigellidine | Natural indazole alkaloid | Found in Nigella sativa (Historical use) | Tetracyclic structure with betaine character |
Benzydamine | 1-Benzyl-3-indazolyloxy acetic acid | Anti-inflammatory | N1-benzyl, C3-oxyacetic acid chain |
The specific compound 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (Molecular Formula: C₁₀H₁₃N₃O, MW: 191.23 g/mol, CAS: 561299-72-7) represents a structurally constrained, polycyclic indazole derivative [3] [7]. Its core integrates key pharmacophoric elements:
This scaffold’s significance lies in its application as a:
Table 2: Synthetic Routes and Yields for Hexahydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
Synthetic Strategy | Key Building Blocks | Critical Step | Reported Yield Range | Purity (Crude) |
---|---|---|---|---|
Traceless Solid-Phase Synthesis [8] | Wang resin, Diamines, 2-Nitrobenzenesulfonyl chlorides, Bromoketones | DBU-mediated cyclization & TFA cleavage | 16%–96% | 56%–99% |
Solution-Phase Cyclization | N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | AcOH or TEA-mediated ring closure | Moderate-High | High |
The hexahydropyrazino[1,2-b]indazolone core is a relatively recent innovation in heterocyclic medicinal chemistry:
Table 3: Pharmacological Profile of Selected Hexahydropyrazino[1,2-b]indazol-1(2H)-one Analogues
Analog Structure (R) | Biological Target | Key Activity | Potency (IC₅₀/EC₅₀/GI₅₀) | Source/Application |
---|---|---|---|---|
4-Me-Ph at C3 (Deoxygenated) | Kinase screening panel | Moderate TAK1 inhibition | ~300 nM | Library hit [8] |
Fused imidazo[1,2-b]pyridazine-indazole | TAK1 Kinase | Nanomolar inhibitor, Anti-myeloma | 55 nM (Enz), 30 nM (Cell) | MPC-11/H929 cell lines [9] |
C3-aryl with -NH₂-3,5-diCl | Undisclosed (Library member) | Antibacterial lead (Structural probe) | N/A | Solid-phase library [8] |
The trajectory of 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one exemplifies rational scaffold hopping—from natural indazole inspiration to sophisticated kinase therapeutics—underscoring its enduring value in contemporary drug design.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9